molecular formula C12H13NO5 B2595901 Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate CAS No. 1239278-72-8

Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate

Cat. No. B2595901
CAS RN: 1239278-72-8
M. Wt: 251.238
InChI Key: XJAGTAYJYBVTIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, etc., to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc .

Scientific Research Applications

  • Crystal Structure Analysis : Methyl 4-hydroxy-3-nitrobenzoate, a compound closely related to Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate, has been studied for its crystal structure. The study by Fu, Li, and Simpson (2012) reveals details about its crystalline form, indicating the presence of hydrogen bonding and pi-stacking interactions in the crystal structure (Fu, Li, & Simpson, 2012).

  • Solvolysis Studies : Research on similar esters, like 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate, provides insights into the solvolysis process. Jursic, Ladika, and Sunko (1986) explored the solvolysis rate and the effect of the methoxy group on ionization in various solvents (Jursic, Ladika, & Sunko, 1986).

  • Novel Compound Synthesis : Yin Dulin (2007) reports the synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic Methyl Ester, a novel compound prepared from 4-hydroxy-3-nitrobenzoic methyl ester. This research shows the potential for creating new molecules with specific properties (Yin Dulin, 2007).

  • Biodegradation Study : Haigler and Spain (1993) conducted a study on the biodegradation of 4-nitrotoluene by Pseudomonas spp., which has relevance for understanding the environmental impact and degradation pathways of similar nitrobenzoate compounds (Haigler & Spain, 1993).

  • Thermodynamic Modelling : Wu et al. (2016) worked on the solubility determination and thermodynamic modeling of 3-methyl-4-nitrobenzoic acid in various organic solvents, providing valuable data for optimizing purification processes of similar compounds (Wu, Di, Zhang, & Zhang, 2016).

  • Chemical Synthesis and Characterization : Kam, Levonis, and Schweiker (2020) detailed the synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester through Fischer esterification, a process that can be relevant for the synthesis of related compounds (Kam, Levonis, & Schweiker, 2020).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound, its toxicity, environmental impact, and disposal methods .

properties

IUPAC Name

methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-17-12(14)9-4-5-10(13(15)16)11(6-9)18-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAGTAYJYBVTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1239278-72-8
Record name Methyl 3â??(cyclopropylmethoxy)â??4â??nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Hydroxy-4-nitro-benzoic acid methyl ester (10.5 g) was dissolved in dry DMF (150 ml) under N2 atmosphere. K2CO3 (24.3 g), K1 (2.6 g) and cyclopropylmethylbromide (10.3 ml) were added and the mixture was stirred at 50° C. for 6 hours. The reaction mixture was diluted with water (300 ml) and extracted with Et2O (2×200 ml); the combined organic layers were dried over Na2SO4 and the solvent was removed by evaporation to yield 12.7 g of the desired intermediate.
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
24.3 g
Type
reactant
Reaction Step Two
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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